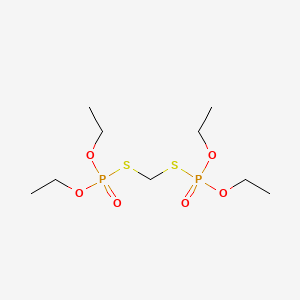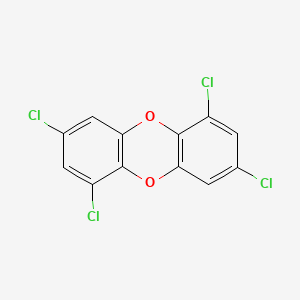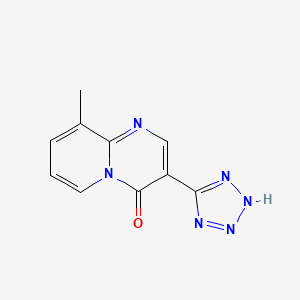
cyanidin 3,3',5-tri-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin 3,3',5-tri-O-glucoside is a 5-hydroxyanthocyanin O-beta-D-glucoside. It derives from a cyanidin cation.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects in Human Intestinal Cells
Cyanidin 3,3',5-tri-O-glucoside (C3G) shows potential in reducing inflammation in human intestinal cells. It's been compared to 5-aminosalicylic acid, a known anti-inflammatory drug, revealing C3G's ability to reduce key inflammatory mediators and enzymes at lower concentrations than the drug. This suggests C3G's higher anti-inflammatory efficiency in the context of diseases like inflammatory bowel disease (Serra et al., 2012).
Role in Diabetes Prevention and Treatment
C3G exhibits inhibitory activities against intestinal α-glucosidases and pancreatic α-amylase, enzymes implicated in diabetes. Studies suggest it's more specific in inhibiting intestinal sucrase than maltase. Cyanidin-3-galactoside and C3G are potent inhibitors, potentially contributing to diabetes prevention and treatment through their influence on these enzymes (Akkarachiyasit et al., 2010).
Neuroprotective and Antidiabetic Potential
C3G may serve as a therapeutic agent against chronic diseases involving oxidative stress. It demonstrates inhibitory potential against enzymes relevant to neurodegenerative and metabolic diseases, including monoamine oxidase A and fatty acid amide hydrolase, highlighting its neuroprotective and antidiabetic properties (Cásedas et al., 2019).
Antioxidant Activity and Cancer
C3G's interaction with cell-mimic membranes that reflect tumor cell membranes has been studied. Its antioxidant activity and potential anticancer mechanisms are highlighted, especially in how it affects membrane properties (Strugała et al., 2016).
Improvement of Insulin Resistance
C3G, particularly from black beans, shows promise in improving insulin resistance. It positively influences GLUT4 gene expression, which is crucial for managing obesity and type II diabetes. This emphasizes the potential of C3G in dietary interventions for metabolic disorders (Inaguma et al., 2011).
Propiedades
Número CAS |
88110-66-1 |
|---|---|
Fórmula molecular |
C33H41O21+ |
Peso molecular |
773.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H40O21/c34-7-18-21(39)24(42)27(45)31(52-18)49-15-5-11(37)4-14-12(15)6-17(51-33-29(47)26(44)23(41)20(9-36)54-33)30(48-14)10-1-2-13(38)16(3-10)50-32-28(46)25(43)22(40)19(8-35)53-32/h1-6,18-29,31-36,39-47H,7-9H2,(H-,37,38)/p+1/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |
Clave InChI |
ZOEXTKFPTHFWDY-PQFOCHFESA-O |
SMILES isomérico |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)
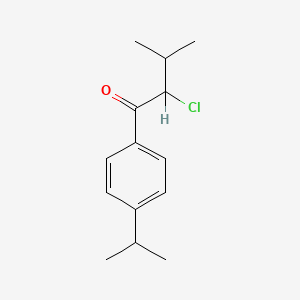
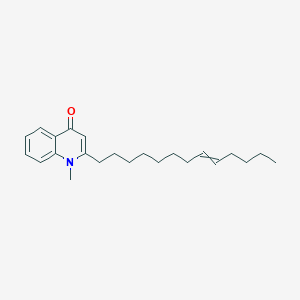

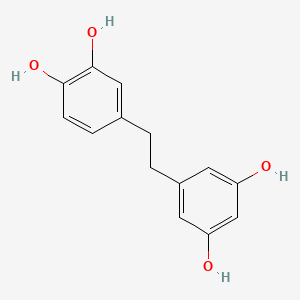
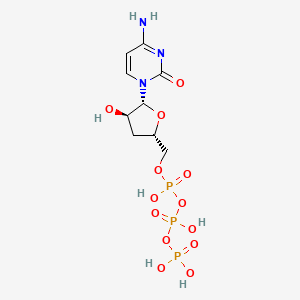
![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)

